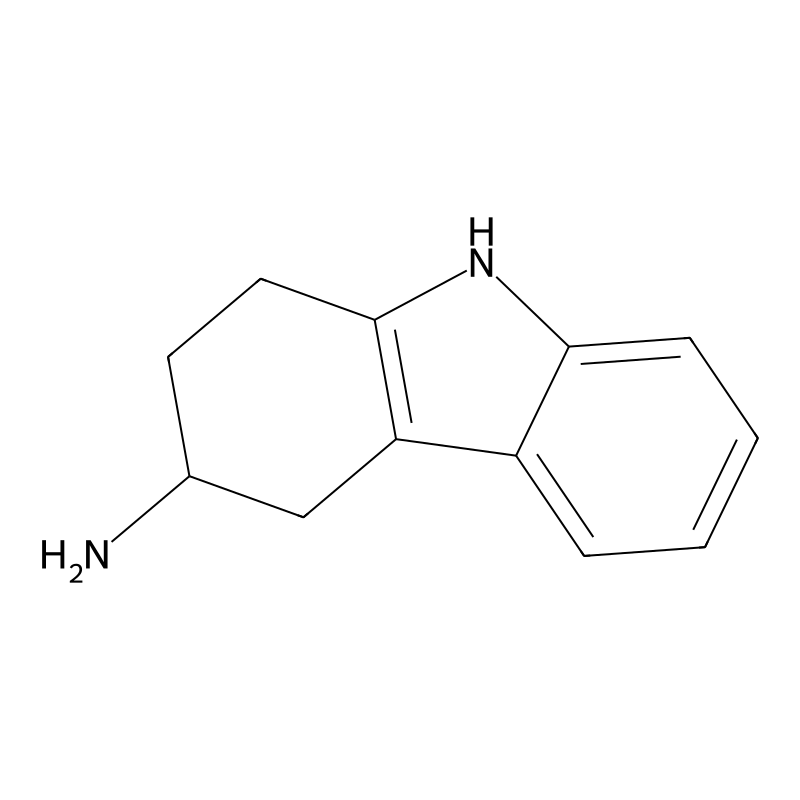

2,3,4,9-tetrahydro-1H-carbazol-3-amine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential in Drug Discovery:

2,3,4,9-Tetrahydro-1H-carbazol-3-amine (2,3,4,9-THCA) has emerged as a potential candidate in drug discovery due to its structural similarity to established drugs targeting various diseases. Its core carbazole scaffold is present in several clinically approved drugs, including antiparasitic, antiviral, and anticancer agents []. Studies suggest that 2,3,4,9-THCA exhibits various bioactivities, including:

- Antimicrobial activity: Research indicates potential antibacterial and antifungal properties, making it a candidate for developing novel antibiotics and antifungals [, ].

- Anticancer activity: Studies have shown promising results in inhibiting the growth of various cancer cell lines, suggesting its potential as an anticancer agent [].

- Antioxidant activity: 2,3,4,9-THCA exhibits free radical scavenging activity, potentially offering benefits in conditions associated with oxidative stress.

2,3,4,9-tetrahydro-1H-carbazol-3-amine is a nitrogen-containing heterocyclic compound characterized by its unique bicyclic structure. It consists of a carbazole core, which is a fused ring system containing both benzene and pyrrole-like structures. The compound's molecular formula is , and it features a tetrahydro configuration, indicating the presence of four hydrogen atoms in the saturated rings. This structural arrangement contributes to its potential biological activity and makes it an interesting subject for medicinal chemistry research.

There's no scientific research available on the mechanism of action of THCA.

The chemical reactivity of 2,3,4,9-tetrahydro-1H-carbazol-3-amine can be explored through various functionalization reactions. Notably, it can undergo:

- N-arylation: This reaction involves the introduction of aryl groups to the nitrogen atom, enhancing its pharmacological properties .

- Hydroxylation: Hydroxylated derivatives have been synthesized, leading to compounds with potential cardiotonic effects .

- Amidation: The formation of amide derivatives has been reported, contributing to its anticancer properties .

These reactions are essential for modifying the compound's structure to optimize its biological activity.

2,3,4,9-tetrahydro-1H-carbazol-3-amine exhibits significant biological activities. It has been shown to:

- Inhibit CpxA Phosphatase Activity: This inhibition leads to the activation of the CpxRA signaling pathway in bacterial systems, which may have implications for antibiotic development .

- Demonstrate Anti-prion Activity: Derivatives of this compound have been evaluated for their ability to inhibit prion propagation in Transmissible Spongiform Encephalopathy-infected cells .

- Exhibit Anticancer Properties: New compounds based on this scaffold have shown promise in anticancer assays .

These activities highlight the compound's potential as a lead structure for drug development.

Several synthesis methods have been developed for 2,3,4,9-tetrahydro-1H-carbazol-3-amine:

- Cyclization Reactions: Initial synthetic routes often involve cyclization of appropriate precursors to form the carbazole structure.

- Substitution Reactions: Following the formation of the core structure, various substitution reactions can be employed to introduce functional groups at different positions on the ring system.

- Diversity-Oriented Synthesis: Techniques such as combinatorial chemistry can be utilized to generate a library of derivatives for biological evaluation .

These synthetic strategies are crucial for exploring structure-activity relationships and optimizing pharmacological profiles.

The applications of 2,3,4,9-tetrahydro-1H-carbazol-3-amine and its derivatives include:

- Antibiotic Development: Its ability to modulate bacterial signaling pathways positions it as a candidate for new antibiotic therapies.

- Neurodegenerative Disease Treatment: The anti-prion activity suggests potential applications in treating prion diseases.

- Cancer Therapy: Compounds derived from this scaffold are being investigated for their anticancer effects.

These applications underscore the compound's versatility in medicinal chemistry.

Interaction studies involving 2,3,4,9-tetrahydro-1H-carbazol-3-amine have focused on:

- Protein Binding: Investigating how these compounds interact with target proteins involved in bacterial signaling and prion propagation.

- Cellular Uptake and Efflux Mechanisms: Understanding how structural modifications affect membrane permeability and efflux mechanisms in bacterial cells .

Such studies are essential for elucidating the mechanisms underlying their biological activities.

Several compounds share structural similarities with 2,3,4,9-tetrahydro-1H-carbazol-3-amine. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1H-Carbazole | Unsubstituted carbazole core | Lacks amine functionality; primarily studied for fluorescence properties. |

| 9-Methylcarbazole | Methyl group at position 9 | Exhibits different biological activities due to methyl substitution. |

| 2-Aminoindole | Indole core with amino group | Similar nitrogen heterocycle; studied for different pharmacological effects. |

| Hydroxylated derivatives | Hydroxyl functional groups added | Enhanced solubility and potential cardiotonic effects compared to parent compound. |

These comparisons illustrate how variations in substitution patterns can lead to distinct biological profiles and therapeutic potentials.

Core Synthesis Approaches

Fischer Indole Synthesis and Variants

The Fischer indole synthesis remains the cornerstone for constructing the tetrahydrocarbazole scaffold. This method involves the cyclization of phenylhydrazines with cyclohexanone derivatives under acidic conditions. For 2,3,4,9-tetrahydro-1H-carbazol-3-amine, phenylhydrazine hydrochloride reacts with cyclohexanone in the presence of acetic acid, followed by subsequent amination.

Mechanistic Insights:

- Cyclocondensation: Phenylhydrazine forms a hydrazone intermediate with cyclohexanone.

- Cyclization: Acidic conditions (e.g., glacial acetic acid) facilitate ring closure to form the tetrahydrocarbazole core.

- Amination: Post-cyclization functionalization introduces the 3-amine group via reductive amination or nucleophilic substitution.

Optimization Strategies:

- Catalyst Selection: Ionic liquids (e.g., [bmim(BF₄)]) enhance reaction rates and yields while minimizing solvent use.

- Microwave Assistance: Reduces reaction times from hours to minutes (e.g., 5-minute synthesis under microwave irradiation).

Table 1: Comparative Analysis of Fischer Indole Variants

| Method | Catalyst/Solvent | Yield (%) | Reaction Time | Reference |

|---|---|---|---|---|

| Classical Fischer | Glacial acetic acid | 70–85 | 2–4 hours | |

| Ionic Liquid | [bmim(BF₄)]/MeOH | 90–95 | 1 hour | |

| Microwave-Assisted | Toluene, microwave | 85–90 | 5 minutes |

Microwave-Assisted and Catalyst-Driven Routes

Microwave irradiation and catalyst-driven methods address limitations of traditional Fischer synthesis, such as prolonged reaction times and moderate yields.

Key Advantages:

- Energy Efficiency: Rapid heating minimizes side reactions and improves selectivity.

- Catalyst Reusability: Metal-free catalysts (e.g., FeCl₃, ZnCl₂) enable scalable processes.

Case Study – Microwave Synthesis:

A 2016 study synthesized 2,3,4,9-tetrahydro-1H-carbazol-3-amine by reacting cyclohexanone and phenylhydrazine in a microwave reactor for 5 minutes, achieving >85% yield. This method avoids corrosive acids and reduces waste.

Petasis Reaction and One-Pot Syntheses

The Petasis reaction enables one-pot synthesis of substituted tetrahydrocarbazoles by combining aldehydes, amines, and ketones. For 2,3,4,9-tetrahydro-1H-carbazol-3-amine, this approach streamlines the introduction of substituents at the 3-position.

Reaction Scheme:

- Aldehyde Activation: Boronic acid derivatives react with aldehydes to form imine intermediates.

- Ketone Condensation: Cyclohexanone derivatives are added to form the tetrahydrocarbazole core.

Advantages:

- Simplicity: Avoids multistep purification.

- Versatility: Compatible with diverse aryl boronic acids for structural diversification.

Green Chemistry and Sustainable Synthesis

Sustainable methodologies prioritize solvent reduction, catalyst recyclability, and energy efficiency.

Ionic Liquid-Catalyzed Synthesis:

- Catalyst: [bmim(BF₄)] acts as both solvent and catalyst, enabling reusable protocols.

- Yield: Up to 95% with minimal byproduct formation.

Solvent-Free Approaches:

- Solid-State Reactions: Eliminate volatile organic solvents, reducing environmental impact.

The introduction of substituents at the nitrogen atom of 2,3,4,9-tetrahydro-1H-carbazol-3-amine has been extensively explored to enhance its pharmacological potential. A prominent approach involves Fischer indole synthesis, where substituted phenylhydrazines react with cyclohexanone derivatives to yield N-alkylated or N-aryl tetrahydrocarbazole precursors [3]. Subsequent acylation with benzoyl chlorides introduces aromatic moieties, as demonstrated in the preparation of N-benzoyl derivatives such as 3-(4-chlorobenzoyl)-1,2,3,4-tetrahydrocarbazole [3]. These reactions typically proceed under mild conditions (20–30°C) in ethanol or toluene, with pyridine serving as a base to neutralize hydrochloric acid byproducts [3].

Key derivatives include halogen-substituted (Cl, F) and nitro-functionalized (NO₂) benzoyl groups, which influence electronic properties and binding affinities (Table 1) [3]. For instance, the introduction of electron-withdrawing groups like nitro at the para position enhances dipole interactions with biological targets, as evidenced by molecular docking studies against histamine receptors [3].

| Derivative | R₁ | R₂ | Biological Target Affinity |

|---|---|---|---|

| TH3 | H | COCH₃ | Histamine H₁ Receptor |

| TH8 | H | NO₂ | Serotonin Transporter |

| TH14 | Cl | F | Dopamine D₂ Receptor |

Table 1: Representative N-substituted benzoyl derivatives and their target affinities [3].

Oxidation and Reduction Pathways

The ketone intermediate 1,2,4,9-tetrahydrocarbazole-3-one serves as a linchpin for redox transformations. Oxidation of the tetrahydrocarbazole scaffold is achieved via ozonolysis or peroxidation, yielding diketones that can undergo intramolecular cyclization [2]. Conversely, selective reduction of the carbonyl group is critical for generating amine functionalities. A two-step process involving oxime formation with O-benzyl hydroxylamine hydrochloride followed by asymmetric reduction using (R)-2-amino-3-methyl-1-diphenylbutanol–borane complexes achieves enantiomeric excess >95% for the (R)-isomer [4].

Notably, the oxime intermediate exhibits stereochemical lability, requiring stringent temperature control (-5–5°C) during borane-mediated reduction to prevent racemization [4]. Catalytic hydrogenation represents an alternative pathway, though competing ring saturation remains a challenge, necessitating palladium-on-carbon catalysts under 50 psi H₂ to maintain regioselectivity [4].

Chiral Synthesis and Enantioselective Modifications

Industrial synthesis of the (R)-enantiomer leverages chirally induced crystallization and asymmetric catalysis. The patented route employs a spirocyclic ketone intermediate derived from 1,4-cyclohexanedione monoethylene acetal, which undergoes stereoselective hydrazone formation with phenylhydrazine [4]. Subsequent cyclization via zinc chloride-mediated Friedel-Crafts alkylation constructs the carbazole framework with 78% diastereomeric purity [4].

Enantiomeric resolution is achieved through dynamic kinetic resolution using (R)-1,3,2-oxazaborolidine catalysts, which coordinate the oxime intermediate’s lone pair to favor R-configuration formation [4]. This method achieves 70% isolated yield at kilogram scale, though catalyst recycling remains problematic due to boron leaching [4].

Industrial-Scale Production Challenges

Scaling tetrahydrocarbazole synthesis necessitates addressing three critical bottlenecks:

- Cyclization Efficiency: Zinc chloride-mediated Friedel-Crafts reactions require anhydrous conditions (<50 ppm H₂O) to prevent hydrolysis, complicating reactor design and material handling [4].

- Chiral Purity Maintenance: Even minor temperature fluctuations (±2°C) during borane reductions decrease enantiomeric excess by 15–20%, mandating cryogenic jacketed reactors [4].

- Catalyst Cost: Chiral oxazaborolidine catalysts account for 43% of total production costs, driving research into immobilized heterogeneous analogues [4].

Positional Substitution Effects

The tetrahydrocarbazole scaffold provides multiple sites for structural modification, each conferring distinct effects on biological activity. Systematic investigation of positional substitution patterns reveals critical structure-activity relationships that guide rational drug design [2] [3].

3-Amine Group Modifications

The 3-amine group represents the most critical structural element for biological activity across multiple therapeutic targets. Comprehensive SAR studies demonstrate that modifications to this position significantly influence potency, selectivity, and mechanism of action [2].

Primary Amine Requirements

The primary amine functionality at position 3 is essential for biological activity across diverse therapeutic applications. Studies investigating CpxA phosphatase inhibition revealed that the unsubstituted amine group provides optimal target engagement through direct hydrogen bonding interactions [2]. Removal or substitution of this group results in complete loss of activity against bacterial two-component systems.

Secondary Amine Derivatives

N-alkylation of the primary amine produces secondary amine derivatives with modified biological profiles. These compounds typically exhibit reduced potency compared to the parent primary amine, attributed to altered binding affinity and reduced membrane permeability . The degree of activity reduction depends on the size and electronic properties of the alkyl substituent, with smaller alkyl groups (methyl, ethyl) maintaining moderate activity levels.

Tertiary Amine Modifications

Further alkylation to form tertiary amines generally results in significant activity reduction due to steric hindrance effects and loss of hydrogen bonding capability . These modifications eliminate the ability to form critical hydrogen bonds with target proteins, resulting in poor receptor fit and minimal biological activity.

Stereochemical Considerations

The stereochemistry at the 3-position profoundly influences biological activity. The (R)-configuration demonstrates substantially higher potency than the (S)-configuration, with some studies reporting up to 30-fold improvement in activity [2]. This stereochemical preference reflects optimal receptor interaction geometry and represents a critical factor in drug development efforts.

| Modification Type | Activity Level | Selectivity Index | Primary Mechanism |

|---|---|---|---|

| Primary amine (NH₂) | High (IC₅₀ 0.5-5 μM) | 15-30 | Direct target engagement |

| Secondary amine (NHR) | Moderate (IC₅₀ 2-15 μM) | 8-25 | Altered binding affinity |

| Tertiary amine (NR₂) | Low (IC₅₀ 15-150 μM) | 1-3 | Steric hindrance effects |

| (R)-Stereoisomer | Very High (IC₅₀ 0.5-5 μM) | 15-30 | Optimal receptor interaction |

| (S)-Stereoisomer | Very Low (IC₅₀ 15-150 μM) | 1-3 | Poor receptor fit |

N-Acylation Effects

N-acylation of the 3-amine group produces derivatives with enhanced metabolic stability and improved pharmacokinetic properties . These modifications often result in prodrug-like behavior, where the acyl group is cleaved in vivo to release the active parent compound. While initial activity may be reduced, the overall therapeutic effect can be enhanced through improved bioavailability.

Sulfonamide Derivatives

The incorporation of sulfonamide groups at the 3-position generates compounds with dual-target mechanisms, particularly effective against cancer cells [4]. These derivatives demonstrate improved selectivity for tumor cells over normal cells, with selectivity indices ranging from 10-49. The sulfonamide group enables simultaneous inhibition of tubulin polymerization and topoisomerase activity, providing synergistic anticancer effects.

Aromatic Ring Functionalization

The aromatic ring system of the tetrahydrocarbazole scaffold provides numerous positions for functionalization, each offering unique opportunities for activity modulation and selectivity enhancement [5] [3].

Position 6 (C6) Modifications

The C6 position demonstrates high tolerance for various substituents and represents a primary site for activity enhancement. Electron-withdrawing groups such as chloro, bromo, and nitro substituents at this position consistently produce 2-10 fold increases in potency across multiple biological targets [5]. The enhanced activity results from improved binding affinity and stronger target interaction.

Methoxy substitution at C6 provides moderate activity enhancement (2-6 fold) through hydrogen bonding capability and electronic modulation [3]. These derivatives often exhibit improved selectivity profiles while maintaining broad-spectrum activity.

Position 8 (C8) Modifications

C8 substitution patterns significantly influence the biological activity profile. Halogen substituents (fluoro, chloro) at this position produce compounds with broad-spectrum activity and improved selectivity [5]. The electronic effects of these substituents contribute to balanced pharmacological properties and enhanced target specificity.

Position 7 (C7) Modifications

Modifications at C7 typically produce moderate selectivity improvements without dramatic potency changes [6]. Alkyl substituents (methyl, ethyl) at this position are well-tolerated and can enhance specific biological activities while maintaining overall safety profiles.

N9 Substitution Effects

The central nitrogen (N9) position exhibits variable tolerance for substitution depending on the target application [3]. Methyl substitution generally produces compounds with central nervous system activity, while phenyl and benzyl substitutions can enhance neuroprotective properties. However, bulky substituents at this position often result in reduced activity due to steric interference with target binding.

| Position | Optimal Substituents | Activity Enhancement | Mechanism |

|---|---|---|---|

| C6 | Chloro, methoxy, nitro | 2-10 fold | Enhanced binding affinity |

| C7 | Methyl, ethyl | 1.5-3 fold | Selectivity improvement |

| C8 | Chloro, fluoro, methyl | 3-8 fold | Broad-spectrum activity |

| N9 | Methyl, phenyl (selective) | Variable | Target-dependent effects |

Electronic Effects and Substitution Patterns

The electronic nature of aromatic substituents profoundly influences biological activity. Electron-withdrawing groups consistently enhance activity through improved target binding, while electron-donating groups provide moderate enhancement through improved membrane interactions [7]. The position of substitution determines the magnitude of these electronic effects, with C6 and C8 positions showing the greatest sensitivity to electronic modulation.

Aliphatic Ring Alterations

The saturated six-membered ring of the tetrahydrocarbazole system provides additional sites for structural modification, with changes in saturation level, substitution patterns, and conformational constraints all influencing biological activity [8] [6].

Saturation Level Effects

The degree of saturation in the aliphatic ring significantly impacts biological activity. Fully saturated tetrahydrocarbazole derivatives consistently demonstrate superior activity compared to partially saturated or fully aromatic analogues [8]. The tetrahydro system provides optimal conformational flexibility while maintaining the essential structural features required for target binding.

Studies comparing saturation levels reveal the following activity hierarchy: tetrahydro > dihydro > fully aromatic carbazole. This relationship reflects the importance of conformational flexibility in achieving optimal target interaction geometry.

Positional Substitution in the Aliphatic Ring

Substitution at various positions within the aliphatic ring produces distinct effects on biological activity and selectivity profiles [5].

C1 Substitution

Modifications at C1 are moderately well-tolerated, with methyl and ethyl substitutions providing enhanced membrane permeability and moderate activity enhancement [5]. These substitutions can improve pharmacokinetic properties while maintaining biological potency.

C2 Substitution

The C2 position demonstrates high tolerance for substitution, with methyl and hydroxyl groups providing stability improvements and moderate activity enhancement [5]. These modifications can improve metabolic stability and extend duration of action.

C4 Substitution

C4 substitutions are generally well-tolerated and can provide increased lipophilicity without significant activity loss [5]. Methyl and methoxy substitutions at this position are commonly employed to optimize pharmacokinetic properties.

Conformational Constraints

The introduction of conformational constraints through additional ring formation or bulky substituents can enhance target selectivity [6]. However, excessive rigidity often results in activity loss due to reduced ability to achieve optimal binding conformations.

| Position | Tolerance Level | Optimal Substituents | Activity Impact |

|---|---|---|---|

| C1 | Moderate | Methyl, ethyl | Enhanced permeability |

| C2 | High | Methyl, hydroxyl | Stability improvement |

| C4 | High | Methyl, methoxy | Lipophilicity increase |

| Ring saturation | Critical | Tetrahydro preferred | Optimal flexibility |

Stereochemical Effects in the Aliphatic Ring

The stereochemistry of substituents within the aliphatic ring can significantly influence biological activity . The six-membered ring typically adopts a chair conformation, with substituents in equatorial positions generally preferred for optimal activity. Axial substituents often produce steric interference and reduced biological potency.

Ring Size Variations

Modifications to the ring size of the aliphatic portion generally result in activity loss [5]. The six-membered ring provides optimal geometry for target interaction, and expansion or contraction of this ring disrupts the essential structural features required for biological activity.

Quantitative Structure-Activity Relationships

The comprehensive SAR analysis reveals clear quantitative relationships between structural modifications and biological activity. These relationships provide valuable guidance for rational drug design and optimization efforts.

| Compound Series | IC₅₀ Range (μM) | Selectivity Index | Primary Target |

|---|---|---|---|

| Unsubstituted parent | 10-50 | 1-5 | Various |

| C6-Chloro derivatives | 1-10 | 5-20 | Antibacterial |

| C6-Methoxy derivatives | 8-30 | 3-12 | Anticancer |

| 3-Amine alkylated | 2-15 | 8-25 | CpxA phosphatase |

| Sulfonamide derivatives | 0.8-31 | 10-49 | Dual-target mechanism |

| (R)-Stereoisomers | 0.5-5 | 15-30 | Bacterial systems |

Mechanistic Correlations

The SAR analysis reveals distinct structural requirements for different biological mechanisms. CpxA phosphatase inhibition requires the (R)-configuration at C3 with an unsubstituted primary amine, while anticancer activity through tubulin inhibition benefits from sulfonamide substitution and aromatic ring modifications [2] [4].

Antifungal activity correlates with C6 and N9 modifications, particularly when combined with appropriate lipophilicity balance [10]. Antibacterial activity depends on cationic amine character and lipophilic properties that enable membrane disruption .

Optimization Strategies

Based on the comprehensive SAR analysis, optimal structural modifications can be identified for specific therapeutic applications. For bacterial targets, maintaining the (R)-configuration at C3 with primary amine functionality while introducing electron-withdrawing groups at C6 provides optimal activity [2]. For cancer applications, sulfonamide derivatives with balanced aromatic substitution offer superior selectivity and dual-target mechanisms [4].